N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide
Description
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C19H23N3O It is a piperazine derivative, characterized by the presence of a phenyl group and a phenylethyl group attached to the piperazine ring
Properties
IUPAC Name |
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJUIEDKDMPUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with phenyl isocyanate and phenylethyl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or phenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization
Mechanism of Action
The mechanism of action of N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system. It may also inhibit or activate specific enzymes, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-4-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl): A fentanyl analogue with similar structural features but different pharmacological properties.
N-phenyl-4-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl): Another fentanyl analogue with distinct chemical and biological characteristics.
N-phenyl-1-(2-phenylethyl)piperidin-4-amine: A related compound with variations in the piperidine ring structure and functional groups
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